molecular formula C11H15NO2 B7946050 2-[(2-Methylpropan-2-yl)oxy]benzamide

2-[(2-Methylpropan-2-yl)oxy]benzamide

Cat. No.: B7946050
M. Wt: 193.24 g/mol
InChI Key: PYYAGPDOMPDRAB-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxy]benzamide is a chemical compound of significant interest in organic and medicinal chemistry research. This benzamide derivative, characterized by the presence of a tert -butyl ether group (2-methylpropan-2-yl), serves as a versatile synthetic intermediate. Its molecular structure makes it a valuable scaffold for constructing more complex molecules for various research applications. In research settings, this compound is primarily utilized as a key building block in organic synthesis. Its structure suggests potential as a precursor in the development of compounds for material science and pharmaceutical chemistry. Benzamide derivatives are a well-studied class of compounds with a wide range of biological activities, though the specific mechanism of action for this compound is compound-specific and subject to ongoing investigation. Researchers value this chemical for its potential in exploring structure-activity relationships and developing novel molecular entities. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYAGPDOMPDRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Substituted Benzamides

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key References
2-[(2-Methylpropan-2-yl)oxy]benzamide tert-Butoxy (–O–C(CH₃)₃) C₁₁H₁₅NO₂ 193.24
2-Hydroxybenzamide (Salicylamide) Hydroxyl (–OH) C₇H₇NO₂ 137.14
Nitazoxanide Acetoxy (–O–CO–CH₃) + nitro-thiazole C₁₂H₉N₃O₅S 307.28
2-[(2-Methylbutan-2-yl)oxy]benzamide –O–C(CH₃)₂CH₂CH₃ C₁₂H₁₇NO₂ 207.27
2-(Prop-2-enyloxy)benzamide Allyloxy (–O–CH₂CH=CH₂) C₁₀H₁₁NO₂ 177.20

Key Observations :

  • Lipophilicity : The tert-butyl group in this compound increases logP compared to hydroxyl or allyloxy analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : Bulky substituents like tert-butyl may slow oxidative metabolism, as seen in related compounds with improved pharmacokinetic profiles .

Key Findings :

  • Nitazoxanide ’s nitro-thiazole moiety confers broad-spectrum antiparasitic activity, absent in this compound .
  • Salicylamide derivatives exhibit higher solubility and lower logP due to polar hydroxyl groups, making them more suitable for oral formulations compared to tert-butyl analogs .

Structure-Activity Relationships (SAR)

  • Substituent Bulk : Larger groups (e.g., tert-butyl) enhance target binding affinity in enzyme inhibition but may reduce solubility.
  • Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., in Nitazoxanide) improve antimicrobial potency by increasing electrophilicity .
  • Hydrogen Bonding : Hydroxyl or amide groups in Salicylamide derivatives facilitate interactions with biological targets like cyclooxygenase .

Q & A

Q. What are the optimal synthetic routes for 2-[(2-Methylpropan-2-yl)oxy]benzamide?

  • Methodological Answer : Synthesis typically involves esterification or etherification of a benzamide precursor. For example, Pd/C-catalyzed hydrogenation under mild conditions (MeOH, room temperature, 18 h) can reduce intermediates, while pyridine-mediated coupling with acyl chlorides in CH₂Cl₂ facilitates benzamide formation . Microwave-assisted reactions (e.g., K₂CO₃ in DMF at 100°C for 2 hours) improve yield and regioselectivity for alkoxybenzamide derivatives . Recrystallization in methanol or ethanol is recommended for purification .

Q. How can the crystal structure of this compound be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For orthorhombic systems (space group P2₁2₁2₁), lattice parameters (e.g., a = 5.089 Å, b = 11.254 Å, c = 15.880 Å) and CuKα radiation (λ = 0.74 Å) resolve molecular packing and hydrogen-bonding patterns. Compare with structurally similar 2-(prop-2-enyloxy)benzamide, which exhibits planar benzamide cores and torsional angles <5° between substituents .

Q. What spectroscopic techniques validate the purity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns: aromatic protons appear as doublets (δ 6.8–7.5 ppm), while tert-butoxy groups show singlet methyl resonances (δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS-ESI) with <2 ppm error ensures molecular ion accuracy. For example, methyl ester derivatives (e.g., methyl 4-(2-(2-methoxybenzamido)phenoxy)benzoate) show [M+H]⁺ peaks matching theoretical m/z values .

Advanced Research Questions

Q. How do steric effects of the tert-butoxy group influence the compound’s bioactivity?

  • Methodological Answer : The bulky tert-butoxy group reduces metabolic oxidation, enhancing plasma stability. Compare with smaller alkoxy analogs (e.g., methoxy or ethoxy derivatives) in enzyme inhibition assays. For instance, N-benzoyl-2-hydroxybenzamides with tert-butyl substituents show 3–5× higher IC₅₀ values in kinase inhibition due to steric hindrance at active sites . Molecular docking (e.g., AutoDock Vina) can model ligand-receptor interactions, highlighting van der Waals clashes with residue side chains .

Q. What strategies resolve contradictions in SAR studies of alkoxybenzamide derivatives?

  • Methodological Answer : Discrepancies in activity data may arise from divergent assay conditions. Standardize protocols:
  • Use isothermal titration calorimetry (ITC) to measure binding affinities under uniform pH and ionic strength.
  • Validate cellular uptake via LC-MS quantification in HEK293 or HepG2 cells.
    For example, this compound derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced permeability but reduced solubility, requiring logP adjustments via PEGylation .

Q. Can computational modeling predict the metabolic pathways of this compound?

  • Methodological Answer : Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME. The tert-butoxy group is resistant to cytochrome P450 oxidation, directing metabolism toward benzamide hydrolysis. MetaSite simulations identify potential glucuronidation sites at the benzamide carbonyl . Cross-validate with in vitro hepatocyte assays (e.g., human liver microsomes + NADPH) to quantify metabolite formation rates .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation via hydrolysis of the benzamide bond. LC-MS/MS detects degradation products (e.g., 2-hydroxybenzamide). Lyophilization with cryoprotectants (trehalose or mannitol) improves shelf life. For photostability, store in amber vials under N₂; UV-Vis spectroscopy tracks absorbance shifts >300 nm .

Contradictions and Challenges

Q. Why do some studies report conflicting cytotoxicity data for alkoxybenzamides?

  • Methodological Answer : Variability in cell lines (e.g., cancer vs. primary cells) and assay endpoints (MTT vs. ATP luminescence) contribute to discrepancies. For example, this compound shows IC₅₀ = 12 μM in MCF-7 cells (MTT) but 12.5 μM in HepG2 (CellTiter-Glo). Standardize cell passage numbers and serum-free pre-incubation times. Additionally, impurities (>97% purity by HPLC) must be confirmed, as trace thiazole byproducts (e.g., from incomplete purification) can skew results .

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